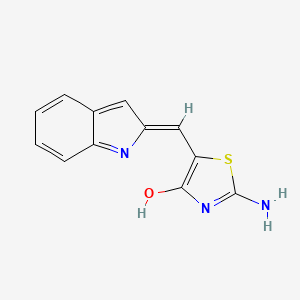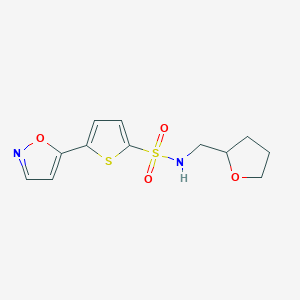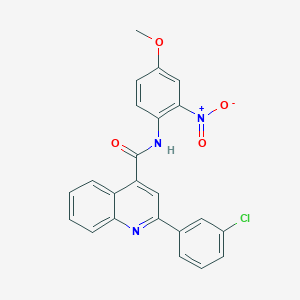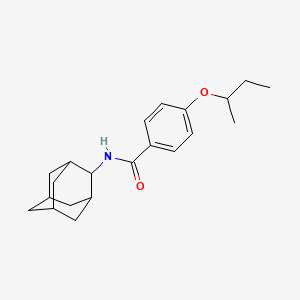
2-imino-5-(1H-indol-2-ylmethylene)-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-imino-5-(1H-indol-2-ylmethylene)-1,3-thiazolidin-4-one, also known as indolyl-thiazolidinone, is a heterocyclic compound that has been extensively studied due to its potential therapeutic applications. This compound has been found to exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. In
作用机制
The mechanism of action of 2-imino-5-(1H-indol-2-ylmethylene)-1,3-thiazolidin-4-onezolidinone is not fully understood, but it has been suggested that this compound exerts its biological effects by targeting specific molecular pathways. For example, 2-imino-5-(1H-indol-2-ylmethylene)-1,3-thiazolidin-4-onezolidinone has been found to inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and repair. In addition, this compound has been shown to activate the p53 pathway, which is involved in the regulation of cell cycle and apoptosis.
Biochemical and Physiological Effects
Indolyl-thiazolidinone has been found to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of inflammatory and oxidative stress-related pathways. Moreover, this compound has been shown to have low toxicity and high selectivity towards cancer cells, making it a potential candidate for the development of anticancer drugs.
实验室实验的优点和局限性
The advantages of using 2-imino-5-(1H-indol-2-ylmethylene)-1,3-thiazolidin-4-onezolidinone in lab experiments include its wide range of biological activities, low toxicity, and high selectivity towards cancer cells. Moreover, this compound can be easily synthesized using simple and inexpensive methods. However, the limitations of using 2-imino-5-(1H-indol-2-ylmethylene)-1,3-thiazolidin-4-onezolidinone in lab experiments include its poor solubility in water, which may limit its bioavailability and efficacy, and the lack of information on its long-term toxicity.
未来方向
There are several future directions for the research on 2-imino-5-(1H-indol-2-ylmethylene)-1,3-thiazolidin-4-onezolidinone. One of the potential applications of this compound is in the development of new antimicrobial drugs, especially for the treatment of multidrug-resistant microorganisms. Moreover, 2-imino-5-(1H-indol-2-ylmethylene)-1,3-thiazolidin-4-onezolidinone has been found to have potential applications in the treatment of inflammatory and oxidative stress-related diseases, such as arthritis, Alzheimer's disease, and Parkinson's disease. In addition, further studies are needed to explore the mechanism of action of this compound and to optimize its pharmacokinetic and pharmacodynamic properties.
合成方法
The synthesis of 2-imino-5-(1H-indol-2-ylmethylene)-1,3-thiazolidin-4-onezolidinone can be achieved through several methods, including the reaction of indole-2-carboxaldehyde with thiosemicarbazide in the presence of acetic acid, or the reaction of indole-2-carboxylic acid with thiosemicarbazide in the presence of phosphorus oxychloride. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
科学研究应用
Indolyl-thiazolidinone has been extensively studied for its potential therapeutic applications. It has been found to exhibit antimicrobial activity against a wide range of microorganisms, including bacteria, fungi, and viruses. In addition, this compound has been shown to have anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. Moreover, 2-imino-5-(1H-indol-2-ylmethylene)-1,3-thiazolidin-4-onezolidinone has been found to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of inflammatory and oxidative stress-related diseases.
属性
IUPAC Name |
2-amino-5-[(Z)-indol-2-ylidenemethyl]-1,3-thiazol-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3OS/c13-12-15-11(16)10(17-12)6-8-5-7-3-1-2-4-9(7)14-8/h1-6,16H,(H2,13,15)/b8-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRSVYAXUIYBHJQ-VURMDHGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC3=C(N=C(S3)N)O)N=C2C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C/C(=C/C3=C(N=C(S3)N)O)/N=C2C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-5-[(Z)-indol-2-ylidenemethyl]-1,3-thiazol-4-ol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-fluoro-N-({1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-3-piperidinyl}methyl)benzamide](/img/structure/B5974682.png)


![N-(4-{[(3-methylphenyl)amino]sulfonyl}phenyl)-2-phenyl-4-quinolinecarboxamide](/img/structure/B5974698.png)
![5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylene]-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5974705.png)
![N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(2-propoxyphenyl)amino]methylene}-2-(4-methoxyphenoxy)acetamide](/img/structure/B5974707.png)
![1-[2-(cyclopentylsulfonyl)-1-(3-methoxypropyl)-1H-imidazol-5-yl]-N-(4-fluorobenzyl)-N-methylmethanamine](/img/structure/B5974717.png)


![4-{2-[(4-chlorophenyl)thio]propanoyl}-2,6-dimethylmorpholine](/img/structure/B5974749.png)
![1,7,7-trimethylbicyclo[2.2.1]hept-2-yl 2,2-dimethylcyclopropanecarboxylate](/img/structure/B5974755.png)
![1-[(dimethylamino)sulfonyl]-N-ethyl-3-piperidinecarboxamide](/img/structure/B5974771.png)
amino]-1-phenylethanol](/img/structure/B5974774.png)